molecular formula C5H5N3S B040448 3-isothiocyanato-1-methyl-1H-pyrazole CAS No. 114874-28-1

3-isothiocyanato-1-methyl-1H-pyrazole

Cat. No.: B040448
CAS No.: 114874-28-1
M. Wt: 139.18 g/mol
InChI Key: FAHDFYMNSZOLPZ-UHFFFAOYSA-N
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Description

3-Isothiocyanato-1-methyl-1H-pyrazole: is a chemical compound with the molecular formula C5H5N3S and a molecular weight of 139.18 g/mol . This compound is characterized by the presence of an isothiocyanate group attached to a pyrazole ring, which is further substituted with a methyl group. Pyrazole derivatives are known for their diverse biological activities and have been extensively studied in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-isothiocyanato-1-methyl-1H-pyrazole typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with thiophosgene (CSCl2) under controlled conditions. The reaction proceeds as follows:

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis using larger reaction vessels and ensuring stringent control over reaction conditions to maintain product purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Isothiocyanato-1-methyl-1H-pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-isothiocyanato-1-methyl-1H-pyrazole involves its interaction with biological macromolecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. The compound may also interfere with cellular signaling pathways, thereby exerting its biological effects .

Comparison with Similar Compounds

Biological Activity

3-Isothiocyanato-1-methyl-1H-pyrazole (IMPy) is a chemical compound with significant biological activity, primarily due to its isothiocyanate functional group. This article explores its synthesis, biological effects, and potential applications in medicinal chemistry, particularly focusing on its antimicrobial and anticancer properties.

Molecular Formula: C₅H₅N₃S
Molecular Weight: 139.18 g/mol

The synthesis of this compound typically involves the reaction of 3-amino-1-methyl-1H-pyrazole with thiophosgene under controlled conditions. The reaction is performed in an inert solvent like dichloromethane at low temperatures to maintain the stability of the isothiocyanate group. The general reaction can be summarized as follows:

3 amino 1 methyl 1H pyrazole+CSCl23 isothiocyanato 1 methyl 1H pyrazole+byproducts\text{3 amino 1 methyl 1H pyrazole}+\text{CSCl}_2\rightarrow \text{3 isothiocyanato 1 methyl 1H pyrazole}+\text{byproducts}

The biological activity of IMPy is largely attributed to its ability to interact with biological macromolecules through the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition of their activity. Furthermore, IMPy may interfere with cellular signaling pathways, contributing to its biological effects.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) values for IMPy derivatives have shown promising results:

CompoundMIC (μM)Bacterial Strain
IMPy0.15MSSA
IMPy0.625MRSA

In a study assessing pyrazolyl thioureas and carbothioamides, compounds derived from IMPy exhibited significant antibacterial activity, indicating that structural modifications can enhance efficacy against resistant strains .

Anticancer Activity

This compound has also been investigated for its anticancer properties. It has been shown to inhibit cell proliferation in various cancer cell lines, potentially through mechanisms involving apoptosis and cell cycle arrest. For instance, a study reported that certain derivatives of IMPy displayed IC50 values in the low micromolar range against breast cancer cells, suggesting effective cytotoxicity .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of several pyrazole derivatives, including IMPy. The results indicated that while some derivatives showed enhanced activity against MSSA, others were more effective against MRSA. The study emphasized the need for further structural optimization to improve selectivity and potency .

Evaluation of Anticancer Potential

In another investigation focusing on anticancer activity, compounds based on this compound were tested for their ability to inhibit tumor growth in vivo. The results demonstrated a significant reduction in tumor size compared to control groups, highlighting the therapeutic potential of this compound in cancer treatment .

Properties

IUPAC Name

3-isothiocyanato-1-methylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3S/c1-8-3-2-5(7-8)6-4-9/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAHDFYMNSZOLPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)N=C=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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